molecular formula C11H19NO3 B1390818 (S)-Tert-butyl 3-formylpiperidine-1-carboxylate CAS No. 1008562-87-5

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate

Cat. No. B1390818
M. Wt: 213.27 g/mol
InChI Key: CTVHINDANRPFIL-VIFPVBQESA-N
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Description

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate, also known as (S)-FPC, is a chiral compound that has been widely studied for its potential applications in the fields of medicine, biochemistry and physiology. It is a useful reagent for the synthesis of a variety of compounds, including those with pharmaceutical and biological activities.

Scientific Research Applications

Synthesis in Anticancer Drugs

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate and its derivatives, like tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, are significant in synthesizing anticancer drugs. Research by Hu et al. (2019) emphasizes the compound's role as a key intermediate in synthesizing CDK9 inhibitors and Ibrutinib. This research provides valuable insights into potential therapeutic applications against tumor viruses (Hu et al., 2019).

Stereoselective Syntheses

Boev et al. (2015) explored the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. Their work highlights the versatility of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate derivatives in synthesizing various stereoisomers, useful in different chemical applications (Boev et al., 2015).

Computational Analysis and Solvent Effects

Vimala et al. (2021) conducted a theoretical study on the effects of green solvents on the electronic properties and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate (TBFPC). Their work provides insights into how different solvents can impact the compound's properties, which is crucial for various scientific applications (Vimala et al., 2021).

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is noted by Zhang et al. (2018) as an important intermediate for small molecule anticancer drugs. The study outlines a high-yield synthetic method for this compound, contributing to the development of new anticancer therapeutics (Zhang et al., 2018).

Homochiral Amino Acid Derivatives

Kollár and Sándor (1993) worked on the hydroformylation of methyl (2 R)-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate. They produced important intermediates for synthesizing homochiral amino acid derivatives, showcasing another application of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate derivatives (Kollár & Sándor, 1993).

Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) highlights the importance of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative, in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This demonstrates its role in developing new therapeutic agents (Chen Xin-zhi, 2011).

properties

IUPAC Name

tert-butyl (3S)-3-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVHINDANRPFIL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate

CAS RN

1008562-87-5
Record name tert-butyl (3S)-3-formylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Bao, L Zheng, Q Liu, M Han, Y Li, M Bao… - Organic Chemistry …, 2023 - pubs.rsc.org
A synthetic idea for the general and efficient utilization of (α-chiral) alkyl aldehydes as deoxygenative (chiral) alkyl radical equivalents based on a photocatalytic traceless C–N bond …
Number of citations: 1 pubs.rsc.org

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